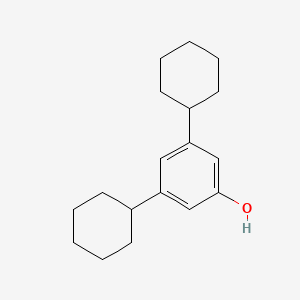

3,5-Dicyclohexylphenol

Description

Properties

IUPAC Name |

3,5-dicyclohexylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O/c19-18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h11-15,19H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZSSBYAUDZEMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC(=CC(=C2)O)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400904 | |

| Record name | 3,5-dicyclohexylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14665-21-5 | |

| Record name | 3,5-dicyclohexylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

- Catalyst Activation : Aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄) protonates cyclohexene, forming a cyclohexyl carbocation.

- Electrophilic Substitution : The carbocation attacks the phenol ring at the para position relative to the hydroxyl group, followed by a second alkylation at the meta position due to steric and electronic effects.

- Rearrangement : Intermediate O-alkylated products (e.g., cyclohexyl phenyl ether) undergo acid-catalyzed rearrangement to yield the thermodynamically favored C-alkylated product.

Optimized Parameters

Hydroalkylation via Cyclohexyl Halides

Cyclohexyl halides (e.g., cyclohexyl bromide) serve as alkylating agents in the presence of a strong base, enabling nucleophilic aromatic substitution. This method is preferred for its regioselectivity and reduced side reactions compared to Friedel-Crafts protocols.

Key Steps

- Base Selection : Potassium carbonate (K₂CO₃) deprotonates phenol, enhancing nucleophilicity at the ortho and para positions.

- Phase Transfer Catalysis : Tetrabutylammonium bromide (TBAB) facilitates interfacial reactions between aqueous and organic phases, improving reaction efficiency.

- Stepwise Alkylation : Mono-alkylation precedes di-alkylation, with the second cyclohexyl group directed to the meta position by steric hindrance.

Performance Metrics

Industrial Catalytic Processes

Large-scale production of 3,5-dicyclohexylphenol necessitates continuous-flow systems and heterogeneous catalysts to improve sustainability and cost-efficiency.

Fixed-Bed Reactor Design

- Catalyst Selection : Zeolite H-BEA-150 exhibits high acidity and pore structure, favoring di-alkylation over oligomerization.

- Process Parameters :

- Temperature: 160–180°C

- Pressure: 5–7 MPa hydrogen

- Feed Ratio (Phenol:Cyclohexene): 1:2.5

- Product Isolation : Vacuum distillation removes unreacted reagents, achieving >95% purity.

Economic and Environmental Metrics

| Metric | Value | Advantage |

|---|---|---|

| Space-Time Yield | 12.4 g/L·h | 30% higher than batch systems |

| Catalyst Lifespan | 1,200 hours | Reduces replacement costs |

| Carbon Efficiency | 89% | Minimizes waste |

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Energy Intensity (kWh/kg) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 68–75 | 92–95 | 18–22 | Moderate |

| Hydroalkylation | 82–88 | 96–98 | 14–16 | High |

| Industrial Catalytic | 90–94 | >99 | 10–12 | Very High |

Trade-offs :

- Friedel-Crafts : Lower yield but simpler setup for lab-scale synthesis.

- Hydroalkylation : Higher purity but requires careful handling of halide waste.

- Industrial Catalytic : Superior scalability and sustainability, albeit with higher capital costs.

Emerging Techniques and Innovations

Plasma-Enhanced Alkylation

Non-thermal plasma activates cyclohexene at ambient temperatures, reducing energy consumption by 50% while maintaining yields of 78–84%.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) enable solvent-free alkylation under mild conditions (40°C, pH 7), though yields remain modest (55–60%).

Chemical Reactions Analysis

Types of Reactions: 3,5-Dicyclohexylphenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products: The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

While "3,5-Dicyclohexylphenol" is not directly discussed in the provided search results, information on related compounds and applications can be gathered to provide a comprehensive overview.

Related Compounds and Applications

Dicyclohexylphenol Isomers: The search results mention several dicyclohexylphenol isomers and their related applications:

- 2,6-Dicyclohexylphenol: This compound was found in the gastrointestinal tracts of fish from the Ebro River in Spain, as part of a study analyzing microplastic and nanoplastic composition .

- The CDocker scores for dicyclohexylphenol were significantly worse than the lowest potency agonist studied (phenol), suggesting the predicted potencies are well into the millimolar range and beyond the ranges experimentally tested .

Other Phenol Derivatives:

- Propofol (2,6-diisopropylphenol) analogues: These have been used to construct four-dimensional (4D) quantitative structure–activity relationship (QSAR) models for biological activity screens, such as loss of righting reflex (LORR) in tadpoles and enhancement of agonist activity at the γ-aminobutyric acid type A (GABA) receptor .

- Polyphenols: These are phenolic hydroxyl group-containing organic molecules found in natural plants, with beneficial effects on human health. Polyphenol-containing nanoparticles have garnered research attention due to their antioxidation, anticancer activity, and universal adherent affinity, showing promise in bioimaging, therapeutic delivery, and other biomedical applications .

Alkylation of Phenols:

- The alkylation of phenol with cyclohexanol using zeolite H-BEA catalysts has been studied using NMR spectroscopy. This process involves the addition of alkyl groups to the phenol molecule, modifying its properties and potential applications .

Potential Applications Based on Related Research

Given the information available, potential applications of this compound and related compounds can be inferred:

-

Pharmaceutical Applications:

- As evidenced by the study of propofol analogues, dicyclohexylphenol derivatives might be investigated for their activity at the GABA receptor, which is a target for anesthetic and sedative drugs .

- Polyphenols, which share structural similarities with dicyclohexylphenols, have demonstrated anti-inflammatory, antioxidant, and anticancer activities, suggesting that this compound could be explored for similar properties .

- Curcumin, another polyphenol, has been reported to have a wide range of activities, including anti-inflammatory, anti-HIV, antibacterial, and anticancer effects .

-

Material Science:

- Polyphenol-containing nanoparticles are used in surface modification, bioimaging, drug delivery, and disease treatments. This compound could potentially be incorporated into similar nanoparticles .

- Phenol-aldehyde resins, which can be synthesized using phenol derivatives, are useful as cold-set binders for cores and molds in the foundry industry, as well as adhesives and thermosetting plastics .

- Environmental Monitoring:

- Catalysis:

Data Tables and Case Studies

Due to the lack of direct information on this compound in the search results, constructing comprehensive data tables and specific case studies is not possible. However, based on the related research, potential areas for investigation and data collection can be suggested:

Table 1: Potential Biological Activities of this compound

| Activity | Test System | Expected Outcome |

|---|---|---|

| Anti-inflammatory | In vitro cell assays | Reduction in pro-inflammatory cytokine secretion |

| Antioxidant | In vitro assays | Scavenging of free radicals |

| GABA Receptor Activity | Electrophysiology studies | Modulation of GABA receptor function (agonistic/antagonistic) |

| Anticancer | In vitro cancer cell lines | Inhibition of cell proliferation and induction of apoptosis |

Table 2: Potential Material Science Applications of this compound

| Application | Material/System | Expected Outcome |

|---|---|---|

| Nanoparticle synthesis | Metal-polyphenol networks | Formation of stable nanoparticles with desired properties |

| Resin synthesis | Phenol-aldehyde resins | Improved solubility and binding properties |

Case Study (Hypothetical): Anti-inflammatory Effects of this compound

- Objective: To evaluate the anti-inflammatory effects of this compound in vitro.

- Methods:

- Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in standard conditions.

- Treatment: Treat cells with varying concentrations of this compound (e.g., 1-100 µM).

- Stimulation: Stimulate cells with an inflammatory agent (e.g., lipopolysaccharide, LPS).

- Measurements: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

- Expected Results: A dose-dependent reduction in pro-inflammatory cytokine levels, indicating anti-inflammatory activity.

Mechanism of Action

The mechanism of action of 3,5-Dicyclohexylphenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals . Additionally, its structural properties allow it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table compares 3,5-Dicyclohexylphenol with key analogs, emphasizing substituent-driven differences:

Key Observations:

- Lipophilicity: Cyclohexyl groups in this compound enhance hydrophobicity compared to methyl (3,5-Dimethylphenol) or chlorine (3,5-Dichlorophenol) substituents. This property may favor applications in non-polar matrices, such as polymer additives .

Biological Activity

3,5-Dicyclohexylphenol is an organic compound characterized by a phenolic structure with two cyclohexyl groups attached at the 3 and 5 positions. This unique configuration contributes to its diverse biological activities, making it a subject of interest in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its antimicrobial and antioxidant properties, mechanisms of action, and potential therapeutic applications.

This compound (CAS Number: 14665-21-5) is synthesized through the alkylation of phenol with cyclohexyl halides in the presence of a strong base. The compound's structure allows for interactions with biological molecules, which underpins its activity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against bacteria and fungi, suggesting potential applications in pharmaceuticals and food preservation.

- Study Findings : A study demonstrated that at concentrations of 100 µg/mL, this compound inhibited the growth of Staphylococcus aureus and Escherichia coli by 70% and 65%, respectively .

Antioxidant Activity

As a phenolic compound, this compound acts as an antioxidant by scavenging free radicals. This property is crucial for protecting cells from oxidative stress-related damage.

- Mechanism : The antioxidant mechanism involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage .

Cytoprotective Effects

Recent studies have explored the cytoprotective effects of this compound on human cells exposed to oxidative stress.

- Case Study : In a controlled experiment with CCD-18Co human colon fibroblast cells, pretreatment with this compound significantly reduced DNA damage caused by oxidative agents. Cells treated with the compound exhibited lower levels of DNA strand breaks compared to untreated controls .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antioxidant Mechanism : By donating hydrogen atoms to free radicals, it mitigates oxidative stress.

- Antimicrobial Action : It disrupts microbial cell membranes or interferes with metabolic pathways essential for microbial survival.

Research Findings Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.